2-[2-Bromo-5-(phenylmethoxy)phenyl]-1,3-dioxolane 2-[2-Bromo-5-(phenylmethoxy)phenyl]-1,3-dioxolane
Brand Name: Vulcanchem
CAS No.: 173427-53-7
VCID: VC11688659
InChI: InChI=1S/C16H15BrO3/c17-15-7-6-13(10-14(15)16-18-8-9-19-16)20-11-12-4-2-1-3-5-12/h1-7,10,16H,8-9,11H2
SMILES: C1COC(O1)C2=C(C=CC(=C2)OCC3=CC=CC=C3)Br
Molecular Formula: C16H15BrO3
Molecular Weight: 335.19 g/mol

2-[2-Bromo-5-(phenylmethoxy)phenyl]-1,3-dioxolane

CAS No.: 173427-53-7

Cat. No.: VC11688659

Molecular Formula: C16H15BrO3

Molecular Weight: 335.19 g/mol

* For research use only. Not for human or veterinary use.

2-[2-Bromo-5-(phenylmethoxy)phenyl]-1,3-dioxolane - 173427-53-7

Specification

CAS No. 173427-53-7
Molecular Formula C16H15BrO3
Molecular Weight 335.19 g/mol
IUPAC Name 2-(2-bromo-5-phenylmethoxyphenyl)-1,3-dioxolane
Standard InChI InChI=1S/C16H15BrO3/c17-15-7-6-13(10-14(15)16-18-8-9-19-16)20-11-12-4-2-1-3-5-12/h1-7,10,16H,8-9,11H2
Standard InChI Key CKBZYIWHDWNAIA-UHFFFAOYSA-N
SMILES C1COC(O1)C2=C(C=CC(=C2)OCC3=CC=CC=C3)Br
Canonical SMILES C1COC(O1)C2=C(C=CC(=C2)OCC3=CC=CC=C3)Br

Introduction

Chemical Identity and Structural Features

The IUPAC name 2-[2-Bromo-5-(phenylmethoxy)phenyl]-1,3-dioxolane specifies a 1,3-dioxolane ring (a five-membered cyclic ether with two oxygen atoms) attached to a phenyl group substituted at the 2-position with bromine and the 5-position with a benzyloxy group. The molecular formula is C₁₆H₁₅BrO₃, with a molecular weight of 335.19 g/mol. Key structural attributes include:

  • 1,3-Dioxolane ring: A saturated heterocycle contributing to steric protection of adjacent functional groups .

  • Bromine substituent: Enhances electrophilic reactivity for cross-coupling reactions .

  • Benzyloxy group: Provides lipophilicity and influences π-π stacking interactions .

Crystallographic data from analogous compounds, such as 2-(2-bromophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid, reveal monoclinic crystal systems with space group P2₁/n and unit cell parameters (a = 9.599 Å, b = 14.399 Å, c = 9.236 Å, β = 100.18°) . Hydrogen bonding between hydroxyl and carbonyl groups stabilizes the lattice .

Synthetic Methodologies

Cyclocondensation of Diols with Carbonyl Compounds

The 1,3-dioxolane ring is typically formed via acid-catalyzed cyclocondensation between diols and carbonyl compounds. For example, 2,2-bis(hydroxymethyl)propionic acid reacts with 2-bromobenzaldehyde in the presence of p-toluenesulfonic acid (PTSA) to yield analogous dioxolane derivatives . The reaction proceeds in a mixture of cyclohexane and N,N-dimethylformamide (DMF) under reflux, achieving yields of 55–70% .

Representative Reaction:

2-Bromobenzaldehyde+2,2-Bis(hydroxymethyl)propionic acidPTSA, DMF2-[2-Bromo-5-(phenylmethoxy)phenyl]-1,3-dioxolane+H2O\text{2-Bromobenzaldehyde} + \text{2,2-Bis(hydroxymethyl)propionic acid} \xrightarrow{\text{PTSA, DMF}} \text{2-[2-Bromo-5-(phenylmethoxy)phenyl]-1,3-dioxolane} + \text{H}_2\text{O}

Halogenation and Alkylation Strategies

Bromine incorporation often occurs via electrophilic aromatic substitution or metal-halogen exchange. In a multi-step synthesis, 2-bromo-5-methoxytoluene undergoes bromination to form 1-bromo-2-bromomethyl-4-methoxybenzene, which is subsequently alkylated with benzoyl acetate ethyl ester . Ethylene glycol-mediated ketalization then generates the dioxolane ring .

Physicochemical Properties

PropertyValueSource Analogue
Density1.5–1.6 g/cm³
Boiling Point178–185 °C (at 760 mmHg)
Flash Point62–65 °C
SolubilityInsoluble in water; soluble in DCM, THF

The bromine atom increases molecular polarity, elevating the boiling point compared to non-halogenated analogues . The dioxolane ring’s rigidity reduces conformational flexibility, as evidenced by crystallographic torsion angles of 120–130° .

Structural and Spectroscopic Characterization

X-ray Crystallography

Single-crystal X-ray diffraction of related compounds confirms the chair conformation of the 1,3-dioxolane ring, with the bromine and benzyloxy groups occupying equatorial positions . Key bond lengths include:

  • C–Br: 1.89–1.92 Å

  • C–O (dioxolane): 1.41–1.43 Å

NMR Spectroscopy

¹H NMR (400 MHz, CDCl₃):

  • δ 7.45–7.30 (m, 5H, benzyloxy aromatic protons)

  • δ 5.15 (s, 2H, OCH₂Ph)

  • δ 4.10–3.85 (m, 4H, dioxolane OCH₂)

  • δ 2.50–2.30 (m, 1H, bridging CH)

¹³C NMR confirms the quaternary carbon of the dioxolane at δ 98–102 ppm .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound’s bromine atom enables Suzuki-Miyaura couplings to install aryl groups, a step critical in synthesizing kinase inhibitors and osteoporosis drugs . For instance, palladium-catalyzed cross-coupling with 4-benzyloxybenzonitrile yields biphenyl derivatives .

Protective Group in Total Synthesis

The 1,3-dioxolane ring protects ketones during multi-step syntheses. Acidic hydrolysis (e.g., HCl/THF) regenerates the carbonyl group without side reactions .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator